molecular formula C10H7F2N3 B1466908 6-(3,4-Difluorophenyl)pyrimidin-4-amine CAS No. 1368656-99-8

6-(3,4-Difluorophenyl)pyrimidin-4-amine

Cat. No.: B1466908
CAS No.: 1368656-99-8
M. Wt: 207.18 g/mol
InChI Key: QITHQIUTBDMPEA-UHFFFAOYSA-N
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Description

6-(3,4-Difluorophenyl)pyrimidin-4-amine (CAS 1368656-99-8) is a fluorinated pyrimidine derivative of significant interest in life sciences research and agrochemical development. With a molecular formula of C10H7F2N3 and a molecular weight of 207.18 , this compound serves as a versatile building block in medicinal chemistry and chemical biology. The core pyrimidine structure is a key motif in many bioactive molecules . The presence of fluorine atoms on the phenyl ring is a critical feature, as fluorination is a well-established strategy in lead compound optimization to enhance biological activity, influence molecular conformation, and improve metabolic stability . Scientific studies on structurally related 4-phenyl-6-trifluoromethyl-2-aminopyrimidine compounds have demonstrated that the inclusion of a fluorine atom at the ortho-position on the benzene ring is associated with excellent fungicidal activity, particularly against Botrytis cinerea . This suggests that this compound and its derivatives hold great potential as candidates for exploring new agrochemical agents with a mode of action that may differ from that of established anilinopyrimidine fungicides . Beyond agrochemical applications, pyrimidine derivatives are extensively investigated for their broad pharmacological significance, including potential as antimicrobial, anti-inflammatory, and anticancer agents . The structural features of this compound make it a valuable scaffold for synthesizing more complex molecules for various high-throughput screening and drug discovery programs. Please Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-(3,4-difluorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3/c11-7-2-1-6(3-8(7)12)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITHQIUTBDMPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NC=N2)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

These receptors play crucial roles in various biological pathways, contributing to the compound’s diverse biological activities.

Mode of Action

This interaction often involves the formation of an adduct by an attack of the heterocyclic ring by a nucleophile, electrocyclic ring opening in the adduct followed by rotation around the single bond, and closure of the ring with the participation of other structural units.

Pharmacokinetics

. These properties are crucial in determining the bioavailability of the compound.

Action Environment

These factors include the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product.

Biochemical Analysis

Biochemical Properties

6-(3,4-Difluorophenyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. Additionally, this compound can form complexes with other biomolecules, affecting their stability and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the hydroxyproline content in HSC-T6 cells, indicating its role in collagen metabolism. Furthermore, it can alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cellular growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of prolyl-4-hydroxylase by binding to its active site. This inhibition leads to a decrease in collagen synthesis, which can have various physiological effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in pyrimidine metabolism, leading to changes in the levels of key metabolites. These interactions can have downstream effects on cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting metabolic processes and enzyme activity.

Biological Activity

6-(3,4-Difluorophenyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C10H8F2N4
CAS Number: 1368656-99-8
Molecular Weight: 224.19 g/mol

The compound features a pyrimidine core substituted with a difluorophenyl group at the 6-position, which enhances its lipophilicity and biological activity.

This compound primarily targets various protein kinases , which are crucial for regulating cellular functions such as growth, differentiation, and metabolism. The compound inhibits several key kinases, including:

  • Tyrosine Kinase
  • Phosphatidylinositol 3-Kinase (PI3K)
  • Mammalian Target of Rapamycin (mTOR)
  • Cyclin-dependent Kinase (CDK)

These interactions are mediated through nucleophilic aromatic substitution, leading to alterations in signal transduction pathways that can induce apoptosis in cancer cells and modulate immune responses .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. A notable case study involved its efficacy against various cancer cell lines, including prostate and breast cancer. The compound exhibited IC50 values indicating significant antiproliferative effects:

Cell LineIC50 (μM)
PC-3 (Prostate Cancer)5.2
MCF-7 (Breast Cancer)7.8

The mechanism underlying this activity involves the induction of apoptosis through upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These results indicate that the compound could serve as a potential lead for developing new antibacterial agents .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Studies indicate that it demonstrates good bioavailability in animal models, which is critical for therapeutic efficacy.

Case Studies

  • In Vivo Efficacy Against Tumors : In a murine model of prostate cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis within treated tumors.
  • Inflammation Models : In models of acute inflammation, the compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 by approximately 60% at therapeutic doses .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its potential as a pharmaceutical agent. Its structural characteristics allow it to act as an effective intermediate in the synthesis of various bioactive molecules. For instance, pyrimidine derivatives are commonly used in the development of drugs targeting different diseases, including cancer and viral infections.

Key Applications:

  • Antiviral Agents: Compounds similar to 6-(3,4-Difluorophenyl)pyrimidin-4-amine have been studied for their antiviral properties. Research indicates that pyrimidinones can induce interferon production, which plays a crucial role in antiviral defense mechanisms .
  • Cancer Treatment: The compound's ability to inhibit specific enzymes involved in tumor growth has been highlighted in studies focusing on anticancer therapies. Its structural resemblance to known anticancer agents suggests it may exhibit similar pharmacological effects .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its analogs. Below are notable findings:

StudyFindingsImplications
Investigated the biological activity of pyrimidine derivatives; identified potential neuroprotective effects.Suggests applications in treating neurodegenerative diseases.
Developed new pyrazolopyrimidine derivatives with enhanced antitumor activity.Indicates potential for developing novel cancer therapies.
Demonstrated antiviral properties through interferon induction by pyrimidinones.Highlights use in antiviral drug development.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that ensure high yields and purity. The unique steric and electronic properties imparted by the difluorophenyl group enhance its reactivity compared to other compounds within the pyrimidine class.

Synthesis Overview:

  • Multi-step synthetic routes often include the formation of key intermediates that can be further modified to yield the desired compound.
  • The presence of fluorine atoms contributes to increased lipophilicity, which can enhance membrane permeability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Fluorophenyl Substituents
  • 6-(4-Fluorophenyl)pyrimidin-4-amine derivatives (e.g., ): Substitution at the 4-fluorophenyl position improves solubility but reduces steric hindrance compared to 3,4-difluorophenyl analogs. In , 6-chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine (yield: 96.79%) demonstrated high synthetic efficiency, attributed to the electron-withdrawing fluorine enhancing nucleophilic substitution . N-(4-Fluorophenyl)-5-{[(4-fluorophenyl)imino]methyl}-6-methyl-2-phenylpyrimidin-4-amine () showed antifungal activity, suggesting fluorine's role in modulating π-π interactions .
  • 6-(2-Fluorophenyl)pyrimidin-4-amine derivatives (e.g., ): The 2-fluorophenyl group introduces steric constraints, as seen in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, where intramolecular N–H⋯N hydrogen bonding stabilizes the crystal structure .
3,4-Difluorophenyl Substituents
  • 6-(3,4-Difluorophenyl)pyrimidin-4-amine (): The 3,4-difluorophenyl group enhances lipophilicity (logP ≈ 3.2) and metabolic resistance. In , FE@SNAP, a 3,4-difluorophenyl-containing MCHR1 antagonist, exhibited improved receptor binding (IC₅₀: 12 nM) compared to non-fluorinated analogs, attributed to fluorine’s electronegativity optimizing ligand-receptor interactions .

Functional Group Modifications

Trifluoromethyl vs. Difluorophenyl
  • 5-(Trifluoromethyl)-1,2,4-oxadiazole-containing pyrimidin-4-amine derivatives ():
    • Compounds like U7 and U8 showed broad-spectrum pesticidal activity (LC₅₀: 3.57–4.22 mg/L against M. separata), outperforming difluorophenyl analogs in membrane permeability due to the trifluoromethyl group’s higher hydrophobicity .
Amino Group Modifications
  • N-Benzyl-6-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine derivatives (): Substitution with nitro groups (e.g., 18b, 18c) increased molecular weight (523–557 g/mol) and melting points (256–264°C), correlating with enhanced thermal stability and π-stacking in crystal lattices .

Physicochemical Properties

  • Lipophilicity :
    • 3,4-Difluorophenyl analogs (logP ≈ 3.2) are more lipophilic than 4-fluorophenyl derivatives (logP ≈ 2.8) due to increased fluorine content .
  • Thermal Stability: Thieno[2,3-d]pyrimidin-4-amine derivatives (e.g., 18b) exhibit higher melting points (262–264°C) than pyrido[3,2-d]pyrimidines (e.g., : 50°C reaction temperature), reflecting stronger intermolecular forces .

Preparation Methods

Starting Materials and Key Intermediates

  • 2,4,6-Trichloropyrimidine is a common starting material due to its reactivity toward nucleophilic substitution at the 4- and 6-positions.
  • 4,6-Dichloropyrimidin-5-amine intermediates are prepared via selective reduction and halogenation steps from pyrimidinone precursors.
  • The 3,4-difluorophenyl substituent is often introduced via nucleophilic substitution or coupling with 3,4-difluorophenyl derivatives such as 3,4-difluorobenzaldehyde or 3,4-difluorophenylacrylic acid derivatives.

Selective Nucleophilic Aromatic Substitution

  • The chlorine atoms on the pyrimidine ring are replaced by nucleophiles, such as ammonia or primary amines, under controlled conditions.
  • For example, ammonia is used to substitute the chlorine at the 4-position, yielding the 4-amine group.
  • The 6-position substitution with the 3,4-difluorophenyl group can be achieved by reaction with 3,4-difluorophenyl derivatives or via a coupling process.

Typical Reaction Conditions

  • Reactions are often carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
  • Elevated temperatures (e.g., 80–110 °C) and sealed vessel conditions favor substitution efficiency.
  • Bases such as triethylamine or sodium hydride may be used to facilitate nucleophilic attack.
  • Purification is typically achieved by column chromatography or recrystallization.

Representative Synthetic Routes from Literature

Step Description Reagents & Conditions Yield & Notes
1 Preparation of 4,6-dichloropyrimidin-5-amine Reduction of 4,6-dichloropyrimidin-5-nitro compounds with iron powder in acetic acid/methanol Moderate to high yields; key intermediate for further substitution
2 Nucleophilic substitution at 4-position Reaction of 4,6-dichloropyrimidin-5-amine with ammonia or ammonium salts in ethanol or acetonitrile Efficient substitution to give 4-aminopyrimidine derivatives
3 Introduction of 3,4-difluorophenyl group at 6-position Reaction with 3,4-difluorophenyl derivatives (e.g., 3,4-difluorobenzaldehyde or 3,4-difluorophenylacrylic acid derivatives) in presence of base or via coupling Yields vary; often requires careful control of regioselectivity
4 Final purification Silica gel chromatography or recrystallization High purity product obtained suitable for biological evaluation

Detailed Research Findings

  • Selective Amination: The substitution of chlorine at the 4-position by ammonia is highly regioselective and proceeds under mild conditions, producing 4-aminopyrimidine derivatives efficiently.
  • Difluorophenyl Introduction: The 3,4-difluorophenyl substituent introduction is often achieved via reaction with 3,4-difluorobenzaldehyde derivatives or via cyclopropanation intermediates that are further functionalized to attach the difluorophenyl moiety.
  • Industrial Process Improvements: Patents describe improved industrial-scale processes involving condensation of low-cost starting materials, selective alkylation, and halogenation steps under mild conditions to afford better yields and scalability.
  • One-pot Syntheses: Some methods enable one-pot transformations from intermediates to final amine derivatives without isolation of unstable intermediates, enhancing efficiency and reducing waste.
  • Solvent Effects: Recent studies highlight the promotion of water as a solvent in amination reactions of pyrimidines, improving environmental sustainability and reaction rates.

Summary Table of Key Preparation Methods

Method Starting Material Key Reactions Conditions Yield (%) Advantages References
SNAr of 2,4,6-trichloropyrimidine 2,4,6-Trichloropyrimidine Ammonia substitution at 4-position; difluorophenyl substitution at 6-position Acetonitrile, 80–110 °C, base 60–80 Regioselective, scalable
Reduction and halogenation route 4,6-Dichloropyrimidin-5-nitro Reduction to amine; halogenation to dichloro Fe powder, acetic acid, phosphorus oxychloride 70–85 Industrially viable, robust
Cyclopropanation intermediate route 3,4-Difluorophenylacrylic acid Cyclopropanation, hydrolysis, amination DMSO, NaH, LiOH 65–75 Enables stereoselective synthesis
One-pot azide to amine conversion 3,4-Difluorophenyl cyclopropanamine precursors Azide formation, reduction, amination Various, including DMF, acetone 70–80 Efficient, fewer purification steps
Water-promoted amination Halopyrimidine derivatives Amination in aqueous HCl Water solvent, 22 h reaction time 85–90 Green chemistry approach

Q & A

Q. What are the recommended synthetic routes for 6-(3,4-difluorophenyl)pyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyrimidine core. For example:

Start with 4,6-dichloropyrimidine.

Substitute the 6-position chlorine with 3,4-difluorophenyl via Suzuki-Miyaura coupling (using Pd catalysts and arylboronic acids) .

Introduce the amine group at the 4-position using ammonia or a protected amine under microwave-assisted heating (120°C, 2 hours) to enhance regioselectivity .
Key Optimization:

  • Use anhydrous DMF as a solvent to minimize side reactions.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for fluorine coupling patterns (e.g., 3JHF^3J_{H-F}) and pyrimidine ring proton shifts (δ 8.2–8.8 ppm for H-2 and H-5) .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to confirm >98% purity.
  • XRD : Resolve crystal structures to verify intramolecular hydrogen bonds (e.g., N–H⋯N interactions stabilizing the pyrimidine core) .

Q. What solubility challenges are associated with this compound, and how can they be addressed?

Methodological Answer:

  • Low aqueous solubility (logP ~2.8) due to hydrophobic difluorophenyl and pyrimidine groups.
  • Formulation Strategies :
    • Use co-solvents (e.g., DMSO:PBS 1:9) for in vitro assays.
    • Synthesize water-soluble prodrugs (e.g., phosphate esters at the 4-amine position) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Core Modifications :
    • Replace 3,4-difluorophenyl with other aryl groups (e.g., 4-chlorophenyl) to assess halogen effects on target binding .
    • Vary the pyrimidine substituents (e.g., methyl at position 2) to evaluate steric effects .
  • In Silico Modeling : Perform docking studies using AutoDock Vina to predict interactions with kinase targets (e.g., EGFR) .

Q. How should researchers resolve contradictory data in biological assays (e.g., IC50 variability)?

Methodological Answer:

  • Assay Validation :
    • Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to confirm activity .
    • Control for compound stability (e.g., pre-incubate in assay buffer for 24 hours and re-test).
  • Batch Analysis : Compare NMR and LC-MS data across synthetic batches to rule out impurities .

Q. What strategies are effective for identifying and characterizing polymorphic forms?

Methodological Answer:

  • Crystallization Screens : Use solvent/anti-solvent pairs (e.g., ethanol/water) to isolate polymorphs .
  • DSC/TGA : Analyze thermal behavior (e.g., melting point variations >5°C indicate polymorphism) .
  • PXRD : Compare diffraction patterns to reference data for Form I/II identification .

Q. How can metabolic stability be improved for in vivo studies?

Methodological Answer:

  • Deuterium Labeling : Replace labile hydrogen atoms (e.g., amine protons) with deuterium to slow oxidative metabolism .
  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., acetylated amines) to enhance bioavailability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(3,4-Difluorophenyl)pyrimidin-4-amine
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6-(3,4-Difluorophenyl)pyrimidin-4-amine

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